molecular formula C19H21NO2 B5301291 N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

Cat. No. B5301291
M. Wt: 295.4 g/mol
InChI Key: LMDUFTVJAVVHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, commonly known as DMP 777, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMP 777 is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of DMP 777 is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
DMP 777 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. DMP 777 has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using DMP 777 in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, among others. Another advantage is that it is a synthetic compound, which allows for greater control over its purity and concentration. However, one limitation of using DMP 777 in lab experiments is its relatively low yield in synthesis, which can make it expensive to produce.

Future Directions

There are several future directions for research on DMP 777. One area of interest is its potential use in the treatment of cancer. DMP 777 has been shown to inhibit the growth and proliferation of cancer cells, and further research could explore its use in combination with other cancer treatments. Another area of interest is its potential use in the treatment of inflammation and cardiovascular disease. DMP 777 has been shown to have anti-inflammatory and antioxidant properties, and further research could explore its use in these areas. Finally, future research could explore the development of more efficient synthesis methods for DMP 777, which could make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of DMP 777 involves the reaction of 2,3-dimethylphenylamine with 3-(2-methyl-2-propen-1-yl)oxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this reaction is typically between 50-60%.

Scientific Research Applications

DMP 777 has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. DMP 777 has been used in studies on cancer, inflammation, and cardiovascular disease, among other areas.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13(2)12-22-17-9-6-8-16(11-17)19(21)20-18-10-5-7-14(3)15(18)4/h5-11H,1,12H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDUFTVJAVVHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

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